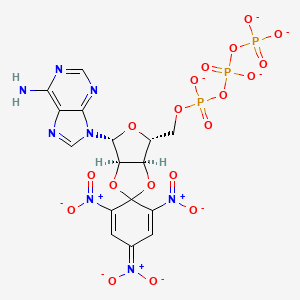

Tnp-ATP(5-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

TNP-ATP(5-) is an organophosphate oxoanion arising from deprotonation of the triphosphate OH groups of TNP-ATP. It derives from an ATP(4-). It is a conjugate base of a TNP-ATP.

Aplicaciones Científicas De Investigación

Fluorescence Spectroscopy

Fluorescence Characteristics

TNP-ATP exhibits strong fluorescence when bound to proteins, making it an excellent tool for studying protein interactions. The compound is excited at wavelengths of 408 nm and 470 nm, emitting fluorescence in the range of 530–560 nm. This property is particularly advantageous as it minimizes interference from background fluorescence often encountered in biological samples .

Binding Studies

TNP-ATP has been widely used to investigate ATP-binding sites on various proteins. It allows for the determination of binding affinities and dissociation constants (Kd) through changes in fluorescence intensity upon binding. Studies have shown that TNP-ATP binds with higher affinity to many proteins compared to ATP, often by a factor of 20 to 2000 times .

Förster Resonance Energy Transfer (FRET)

TNP-ATP serves as a valuable acceptor molecule in FRET experiments. Its ability to absorb over a wide wavelength range makes it suitable for studying conformational changes in proteins during ATP binding and hydrolysis. For instance, TNP-ATP has been used to observe structural shifts in Na+/K+ ATPase, providing insights into the dynamics of ion transport mechanisms .

Microscopy Applications

Fluorescent Microscopy

The enhanced fluorescence of TNP-ATP when bound to proteins significantly improves the sensitivity of observations in fluorescent microscopy. This is particularly useful under epifluorescent illumination conditions, where background fluorescence can obscure results . Researchers have employed TNP-ATP to visualize the localization and dynamics of ATP-requiring proteins within cells.

Protein Kinase Studies

TNP-ATP has been instrumental in studying protein kinases, enabling the measurement of enzyme activity and substrate interactions. By titrating TNP-ATP with varying concentrations of kinase proteins, researchers can assess the kinetics of phosphorylation reactions and determine the effects of inhibitors on enzyme activity .

Pharmacological Applications

In pharmacological studies, TNP-ATP acts as an antagonist for certain P2X receptors, allowing researchers to explore receptor-mediated signaling pathways. For example, studies have shown that TNP-ATP can inhibit ATP-induced calcium signaling in human peritubular cells, highlighting its potential as a tool for investigating inflammatory responses .

Table 1: Binding Affinities of TNP-ATP with Various Proteins

| Protein | Kd (TNP-ATP) | Kd (ATP) | Affinity Ratio |

|---|---|---|---|

| Heavy-chain meromyosin | nM | µM | 1000 |

| Ca²⁺-ATPase | nM | µM | 500 |

| Myosin | nM | µM | 2000 |

| Cystic Fibrosis Transmembrane Conductance Regulator | nM | µM | 1500 |

Table 2: Fluorescence Emission Shifts upon Protein Binding

| Protein | Emission Peak Shift (nm) | Fluorescence Intensity Change |

|---|---|---|

| CheA | -5 | Increased |

| Na+/K+ ATPase | -3 | Increased |

| Myosin | -10 | Increased |

Case Studies

-

Myosin ATPase Investigation

The original synthesis of TNP-ATP was aimed at probing the ATP binding site of myosin ATPase. Researchers demonstrated that TNP-ATP could effectively mimic ATP in binding studies, leading to significant insights into muscle contraction mechanisms . -

P2X Receptor Studies

In recent pharmacological tests, TNP-ATP was shown to selectively inhibit specific P2X receptor isoforms at nanomolar concentrations, providing valuable data on receptor function and potential therapeutic targets for inflammatory diseases . -

Protein Kinase Activity Measurement

A study employing TNP-ATP revealed critical kinetic parameters for several protein kinases, elucidating their roles in cellular signaling pathways and offering potential avenues for drug development against kinase-related diseases .

Propiedades

Fórmula molecular |

C16H12N8O19P3-5 |

|---|---|

Peso molecular |

713.2 g/mol |

Nombre IUPAC |

[[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-3'-dioxidoazaniumylidene-1',5'-dinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,4-diene]-6-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C16H16N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,25,26,31,32,33,34,35,36,37)/q-1/p-4/t7-,11-,12-,15-/m1/s1 |

Clave InChI |

XIGGPWBDCQHZTP-LTVAJPCCSA-J |

SMILES |

C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])[N+](=O)[O-] |

SMILES isomérico |

C\1=C(C=C(C2(/C1=[N+](/[O-])\[O-])O[C@H]3[C@@H](O[C@@H]([C@H]3O2)COP(=O)(OP(=O)(OP(=O)([O-])[O-])[O-])[O-])N4C5=NC=NC(=C5N=C4)N)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

C1=C(C=C(C2(C1=[N+]([O-])[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.